5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxy-3-methylbenzamide
Overview
Description
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxy-3-methylbenzamide is a useful research compound. Its molecular formula is C20H19BrN2O4S and its molecular weight is 463.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.02489 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including structures similar to the query compound, emphasizes their significance in photodynamic therapy for cancer treatment. These compounds have demonstrated useful properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in treating cancer. This indicates potential for the queried compound in cancer research, particularly in developing new photosensitizers for photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic Research
Högberg, Ström, Hall, and Ögren (1990) have explored the antidopaminergic properties of 5-substituted benzamides, related to the structure of interest, revealing their potency as inhibitors of dopamine D-2 receptors. This research suggests the compound may hold potential in developing new antipsychotic medications or understanding dopaminergic signaling mechanisms (Högberg, Ström, Hall, & Ögren, 1990).
Antimicrobial Applications
Desai and colleagues (2013) synthesized and tested a series of N-substituted benzamides, which include similar structural motifs to the compound of interest, for their antimicrobial properties. Their findings highlight the potential for such compounds in treating bacterial and fungal infections, suggesting a research avenue for the query compound in antimicrobial efficacy studies (Desai, Rajpara, & Joshi, 2013).
Antioxidant Activity
Li, Li, Gloer, and Wang (2012) identified nitrogen-containing bromophenols from marine algae, displaying significant radical scavenging activity. Although the specific compound was not directly studied, this research indicates that structurally related compounds might possess valuable antioxidant properties, potentially useful in food and pharmaceutical industries for developing natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Properties
IUPAC Name |
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-11-7-13(21)9-14(18(11)27-4)19(24)23-20-22-15(10-28-20)12-5-6-16(25-2)17(8-12)26-3/h5-10H,1-4H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGYIOOWFYMJKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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